Methyl 2,4-dimethylnicotinate
Description
Methyl 2,4-dimethylnicotinate is a pyridine derivative characterized by a methyl ester group at the 3-position and methyl substituents at the 2- and 4-positions of the pyridine ring. This suggests that this compound could be synthesized through analogous esterification or transesterification routes.
Properties
IUPAC Name |
methyl 2,4-dimethylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-5-10-7(2)8(6)9(11)12-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJTUTHDFPUZOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363685 | |
| Record name | methyl 2,4-dimethylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885951-84-8 | |
| Record name | methyl 2,4-dimethylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Ethyl 2,4-Dimethylnicotinate
Structural Differences :
- Ester Group: Ethyl ester (C10H13NO2) vs. methyl ester (C9H11NO2).
- Molecular Weight : 179.22 g/mol (ethyl) vs. 165.19 g/mol (methyl, inferred) .
Synthesis :
Ethyl 2,4-dimethylnicotinate is synthesized via LiAlH₄-mediated reduction of ethyl 2,4-dimethylnicotinate precursors in THF under reflux . The methyl analog likely follows a similar pathway but may require milder conditions due to the smaller ester group.
Applications :
Ethyl derivatives are commonly used as intermediates in medicinal chemistry for cytochrome P450 inhibitor development . The methyl variant may exhibit altered solubility and metabolic stability due to reduced lipophilicity.
Ethyl 2,4-Dihydroxy-6-Methylnicotinate
Structural Differences :
- Substituents : Hydroxy groups at 2- and 4-positions vs. methyl groups in methyl 2,4-dimethylnicotinate.
- Molecular Formula: C9H11NO4 (dihydroxy) vs. C9H11NO2 (dimethyl) .
- Molecular Weight : 197.19 g/mol (dihydroxy) vs. 165.19 g/mol (dimethyl) .
In contrast, this compound’s methyl groups enhance steric hindrance and hydrophobicity.
Applications: The dihydroxy variant is listed as a specialty chemical with applications in organic synthesis, whereas this compound’s methyl groups may favor stability in non-polar solvents or lipid-rich environments .
L-Phenylalanine Methyl Ester Hydrochloride
Structural Differences :
- Core Structure: Benzene ring with amino acid ester vs. pyridine ring with methyl ester.
- Molecular Weight : 215.68 g/mol (phenylalanine derivative) vs. 165.19 g/mol (this compound) .
Functional Contrast: While both contain methyl ester groups, L-phenylalanine methyl ester is a chiral amino acid derivative used in peptide synthesis. This compound’s pyridine core suggests roles in heterocyclic chemistry or enzyme inhibition, as seen in related propargyl pyridinyl ethers .
Research Implications and Gaps
- Reactivity : this compound’s ester group may undergo hydrolysis under acidic/basic conditions, similar to ethyl analogs, but this requires experimental validation.
- Biological Activity : Propargyl pyridinyl ethers derived from ethyl 2,4-dimethylnicotinate show cytochrome P450 inhibition , suggesting the methyl variant warrants similar pharmacological evaluation.
- Safety Data : While methyl isonicotinate’s safety sheet emphasizes handling precautions (e.g., GHS labeling ), this compound’s toxicity profile remains uncharacterized in the evidence.
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